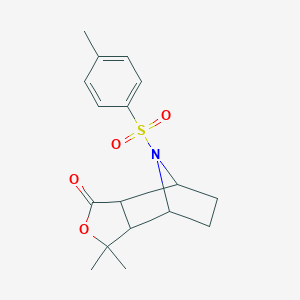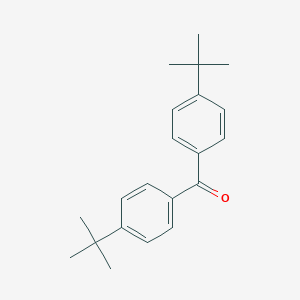![molecular formula C11H12F7N3O5 B101125 Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester CAS No. 19444-87-2](/img/structure/B101125.png)
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester, also known as HFB-Gly-OCH3, is a fluorinated derivative of the amino acid glycine. It is widely used in scientific research for its unique properties and potential applications in various fields, including medicine, biochemistry, and materials science.
作用機序
The mechanism of action of Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester is not fully understood. However, it is believed that the fluorine atoms in the molecule interact with nearby atoms in proteins and other biomolecules, causing changes in their conformation and function. This can lead to improved stability and activity of the biomolecules, as well as changes in their binding affinity and specificity.
生化学的および生理学的効果
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester has been shown to have a number of biochemical and physiological effects. For example, it can enhance the solubility and stability of proteins, which can improve their efficacy as therapeutic agents. It can also inhibit the activity of certain enzymes and transporters, which can have implications for drug discovery and development. Additionally, Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester has been shown to have anti-inflammatory and analgesic effects in animal models, suggesting its potential as a therapeutic agent for pain and inflammation.
実験室実験の利点と制限
One of the main advantages of Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester is its high degree of purity and stability, which makes it ideal for use in lab experiments. It is also relatively easy to synthesize and can be easily incorporated into peptides and proteins. However, one of the main limitations of Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester is its relatively high cost compared to other amino acid derivatives. Additionally, its fluorinated nature can make it difficult to analyze using certain analytical techniques, which can limit its usefulness in some experiments.
将来の方向性
There are a number of potential future directions for research on Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester. One area of interest is the development of new fluorinated amino acid derivatives with improved properties and applications. Another area of interest is the use of Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester in the development of new therapeutic agents for pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester and its potential applications in various fields of scientific research.
合成法
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester can be synthesized by reacting heptafluorobutyryl chloride with glycine methyl ester in the presence of a base such as triethylamine. The reaction yields Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester as a white crystalline solid with a high degree of purity. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester has a wide range of potential applications in scientific research. It can be used as a fluorinated probe in nuclear magnetic resonance (NMR) spectroscopy to study protein-ligand interactions. It can also be used as a building block for the synthesis of fluorinated peptides and proteins, which have improved stability and bioavailability compared to their non-fluorinated counterparts. Additionally, Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester can be used to study the transport and metabolism of amino acids in cells and tissues.
特性
CAS番号 |
19444-87-2 |
|---|---|
製品名 |
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester |
分子式 |
C11H12F7N3O5 |
分子量 |
399.22 g/mol |
IUPAC名 |
methyl 2-[[2-[[2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C11H12F7N3O5/c1-26-7(24)4-20-5(22)2-19-6(23)3-21-8(25)9(12,13)10(14,15)11(16,17)18/h2-4H2,1H3,(H,19,23)(H,20,22)(H,21,25) |
InChIキー |
IVISZCSWVJAMMC-UHFFFAOYSA-N |
SMILES |
COC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
正規SMILES |
COC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
配列 |
GGG |
同義語 |
N-[N-[N-(Heptafluorobutyryl)glycyl]glycyl]glycine methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



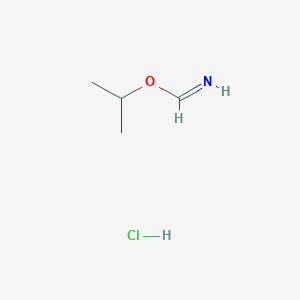
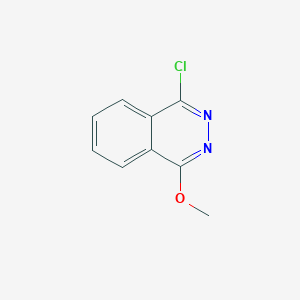
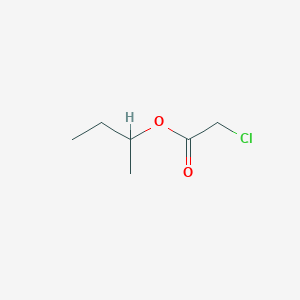
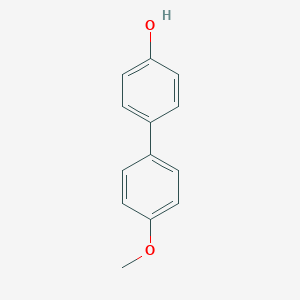
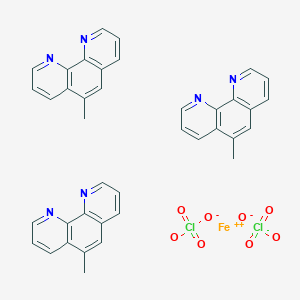
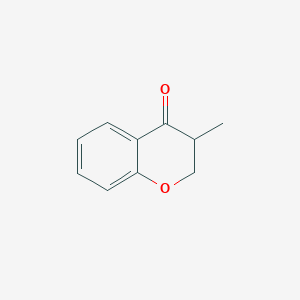
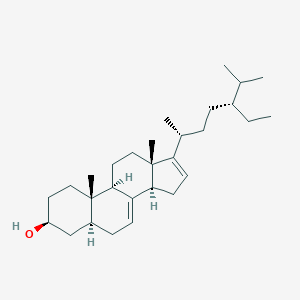
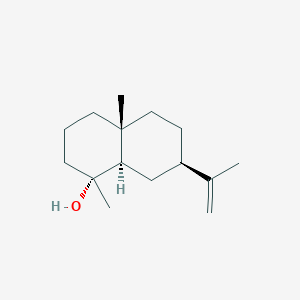
![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)
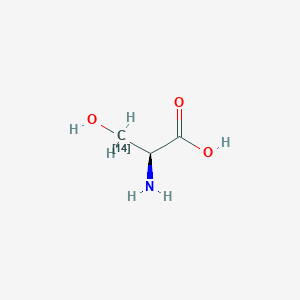
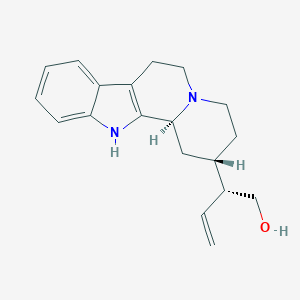
![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)
